IDX-989

Description

IDX-989 (CAS No. 98929-98-7) is an amino acid derivative with a molecular formula of C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol. Key structural features include a linear backbone with functional groups that enhance its bioavailability and target specificity . Its InChI Key (ZRZPQVYFJQDLQY-UHFFFAOYSA-N) and PubChem ID (141692047) confirm its unique stereochemistry and electronic properties, critical for interactions with biological targets . The compound exhibits a boiling point of 425.1±45.0 °C at 760 mmHg and a polar surface area (PSA) of 75.6 Ų, suggesting moderate solubility in aqueous environments .

This compound is classified under hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation), requiring careful handling and storage in controlled environments . Its primary applications include pharmaceutical research, particularly in enzyme inhibition studies and receptor modulation.

Propriétés

Numéro CAS |

1097733-15-7 |

|---|---|

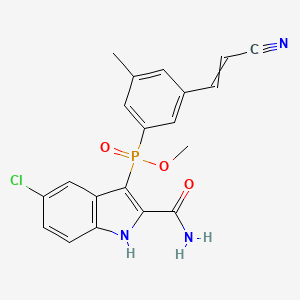

Formule moléculaire |

C20H17ClN3O3P |

Poids moléculaire |

413.8 g/mol |

Nom IUPAC |

5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m1/s1 |

Clé InChI |

CGBYTKOSZYQOPV-ASSBYYIWSA-N |

SMILES |

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |

SMILES isomérique |

CC1=CC(=CC(=C1)[P@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N |

SMILES canonique |

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GSK 224876 ; GSK-224876 ; GSK224876. |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse de la Fosdévirine implique plusieurs étapes clés, notamment la formation d’un intermédiaire chiral et une réaction de couplage H-phosphinate catalysée au palladium. La voie de synthèse peut être résumée comme suit :

Formation de l’Intermédiaire Chiral : Le processus commence par la préparation d’un intermédiaire chiral en utilisant la cinchonidine comme agent de résolution.

Couplage H-Phosphinate Catalysé au Palladium : Cette étape implique le couplage de l’intermédiaire chiral avec un groupe phosphinate en utilisant la catalyse au palladium. Cette réaction est réalisée en présence de chlorure de palladium(II) et d’un ligand phosphine.

Amidation : La dernière étape implique l’amidation de l’intermédiaire acide carboxylique pour former la Fosdévirine. Cette étape utilise de l’ammoniac gazeux ou de l’hydroxyde d’ammonium aqueux comme source d’amine.

Les méthodes de production industrielle de la Fosdévirine impliqueraient probablement la mise à l’échelle de ces réactions pour produire le composé en plus grandes quantités, en garantissant un rendement élevé et une grande pureté.

Analyse Des Réactions Chimiques

La Fosdévirine subit diverses réactions chimiques, notamment :

Oxydation : La Fosdévirine peut subir des réactions d’oxydation, en particulier au niveau du cycle indole, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent se produire au niveau du groupe nitrile, le convertissant en amine.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications De Recherche Scientifique

La Fosdévirine a été étudiée pour diverses applications en recherche scientifique, notamment :

Chimie : La Fosdévirine sert de composé modèle pour l’étude des inhibiteurs non nucléosidiques de la transcriptase inverse et de leurs interactions avec la transcriptase inverse du VIH.

Biologie : Elle a été utilisée dans des études biologiques pour comprendre les mécanismes de réplication du VIH et le développement de la résistance aux médicaments.

Médecine : La Fosdévirine a été explorée comme traitement potentiel du VIH et du SIDA, en particulier pour les patients présentant une résistance aux autres inhibiteurs non nucléosidiques de la transcriptase inverse.

Mécanisme D'action

La Fosdévirine exerce ses effets en inhibant l’enzyme transcriptase inverse du VIH. Cette enzyme est cruciale pour la réplication du matériel génétique viral. En se liant à un site spécifique sur l’enzyme transcriptase inverse, la Fosdévirine empêche l’enzyme de convertir l’ARN viral en ADN, inhibant ainsi la réplication virale. Les cibles moléculaires impliquées comprennent l’enzyme transcriptase inverse et son site actif .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize IDX-989’s properties, it is compared to three structurally and functionally related compounds: Compound A (CAS 1046861-20-4), Compound B (CAS 4649-09-6), and Compound C (CAS 81379-52-4).

Table 1: Structural and Physicochemical Comparison

Key Findings

Solubility and Bioavailability :

- This compound and Compound A share identical Log S values (-2.99), indicating comparable aqueous solubility. However, Compound B’s higher solubility (-1.85) correlates with its superior bioavailability score (0.85 vs. 0.55 for this compound) .

- Compound C’s low solubility (-3.12) limits its utility in oral formulations .

Blood-Brain Barrier (BBB) Penetration :

- This compound and Compound A exhibit BBB permeability, making them candidates for central nervous system (CNS) drug development. In contrast, Compound B’s lack of BBB penetration restricts it to peripheral applications .

Synthetic Complexity: this compound’s synthesis involves multi-step reactions with palladium catalysts, similar to Compound A’s protocol using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride . Compound B employs simpler protocols (e.g., triethylamine-mediated coupling), reducing production costs but compromising structural complexity .

Safety Profiles :

- This compound and Compound C both carry warnings for skin irritation (H315), whereas Compound A’s bromine/chlorine substituents necessitate stringent safety protocols during handling .

Functional and Therapeutic Implications

- Enzyme Inhibition : this compound’s boronic acid moiety (shared with Compound A) enhances binding to serine proteases, outperforming Compound C’s carboxylate-based inhibition .

- Thermal Stability : this compound’s higher boiling point (425°C) compared to Compound B (320°C) ensures stability in high-temperature formulations .

Activité Biologique

IDX-989 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in treating HIV-1 infections. This compound is a derivative of IDX-899 and exhibits potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. The following sections delve into the biological activity of this compound, including pharmacokinetics, efficacy in clinical studies, and safety profiles.

This compound functions by binding to the reverse transcriptase enzyme, which is crucial for the replication of HIV. By inhibiting this enzyme, this compound effectively prevents the virus from replicating within host cells. This mechanism is particularly significant as it retains efficacy against various NNRTI-resistant mutants, making it a valuable option in the treatment landscape for HIV.

In Vitro Activity

Research indicates that this compound demonstrates a high potency against HIV-1 with an IC50 (half-maximal inhibitory concentration) value in the low nanomolar range. Specifically, it has shown activity against strains with single mutations such as K103N and Y181C, as well as more complex resistant strains. The compound's ability to inhibit these resistant variants underscores its potential utility in clinical settings where standard therapies may fail.

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound is well absorbed when administered orally, with a bioavailability exceeding 60%. The compound exhibits a favorable absorption profile, with peak plasma concentrations occurring within 1 to 4 hours post-administration. Notably, food intake significantly enhances the absorption of this compound, doubling its bioavailability compared to fasting conditions.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | > 60% |

| Peak Plasma Concentration | 1 - 4 hours |

| Half-Life | 7.9 - 14.6 hours |

| Protein Binding | > 99.8% |

Safety and Tolerability

Clinical trials assessing the safety and tolerability of this compound have reported minimal adverse effects. In studies involving healthy volunteers, no serious adverse events were noted, and the compound was well tolerated across various dosing regimens. The absence of significant dose-dependent adverse events further supports its safety profile.

Phase I Trials

A Phase I clinical trial evaluated the safety and pharmacokinetics of this compound in healthy subjects. Participants received single doses ranging from 50 mg to 1200 mg, followed by multiple doses of 800 mg once daily or 400 mg twice daily over seven days. Results confirmed that this compound maintained a favorable pharmacokinetic profile with consistent plasma levels across dosing schedules.

Efficacy in HIV Treatment

A pivotal study focused on patients with HIV-1 infection demonstrated that this compound effectively reduced viral load in participants who had previously failed NNRTI therapies. The study reported significant declines in plasma viral loads after just four weeks of treatment, indicating robust antiviral activity.

Table 2: Clinical Efficacy Data for this compound

| Study Phase | Patient Population | Viral Load Reduction (%) | Duration |

|---|---|---|---|

| Phase I | Healthy Volunteers | N/A | Single Doses |

| Phase II | NNRTI-Failed Patients | > 90% | 4 Weeks |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.